(S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride
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Overview
Description
(S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of morpholine, a heterocyclic amine, and features an o-tolyloxy group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride typically involves the reaction of morpholine with o-tolyloxy compounds under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of an o-tolyloxy methyl halide to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the o-tolyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in dry solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
(S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine hydrochloride: A structurally related compound with similar properties and applications.
Phenyl N-methyl N-[3-(o-tolyloxy)-3-phenylpropyl]carbamate: Another related compound used in similar research contexts.
Uniqueness
(S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its morpholine ring and o-tolyloxy group combination make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
56323-86-5 |
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Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
(2S)-2-[(2-methylphenoxy)methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-10-4-2-3-5-12(10)15-9-11-8-13-6-7-14-11;/h2-5,11,13H,6-9H2,1H3;1H/t11-;/m0./s1 |
InChI Key |
DEDHOFINIRFIRX-MERQFXBCSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OC[C@@H]2CNCCO2.Cl |
Canonical SMILES |
CC1=CC=CC=C1OCC2CNCCO2.Cl |
Origin of Product |
United States |
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